molecular formula C12H15NO2 B1423077 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid CAS No. 689142-42-5

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

Cat. No. B1423077
M. Wt: 205.25 g/mol
InChI Key: RZFSNMBESKENTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-Methyl-2-(pyrrolidin-1-yl)benzoic acid”, pyrrolidine compounds can be synthesized through various methods. One approach involves constructing the ring from different cyclic or acyclic precursors . Another method involves functionalizing preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “5-Methyl-2-(pyrrolidin-1-yl)benzoic acid” likely includes a pyrrolidine ring, a benzoic acid group, and a methyl group . Pyrrolidine is a five-membered ring with nitrogen and is known for its sp3 hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Antimicrobial Activity

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid derivatives have shown significant antimicrobial activity. For instance, derivatives like methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate have demonstrated antibacterial properties against strains like A. baumannii and M. tuberculosis H37Rv. This suggests potential in developing antimycobacterial agents (Nural et al., 2018).

Structural and Crystallographic Studies

Studies on benzoic acid-pyrrolidin-1-ium-2-carboxylate have revealed interesting structural aspects. These compounds form hydrogen-bonded networks, which can be useful in understanding molecular interactions in various chemical and biological processes (Chesna et al., 2017).

Synthesis Optimization

Research into optimizing the synthesis of compounds like 5-methyl-2-(pyrimidin-2-yl)benzoic acid, which share structural similarities with 5-methyl-2-(pyrrolidin-1-yl)benzoic acid, has been conducted. This includes developing methods with advantages such as shorter pathways and higher yields, indicating the importance of these compounds in various chemical syntheses (Liu et al., 2020).

Biological Imaging Applications

In biological imaging, certain derivatives of 5-methyl-2-(pyrrolidin-1-yl)benzoic acid, like fluorescein-based dyes, have been synthesized for use as Zn(II) sensors. These have applications in confocal microscopy, demonstrating their utility in bio-imaging and cellular studies (Nolan et al., 2006).

Novel Synthesis Methods

New procedures for synthesizing related compounds, such as 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, have been reported. These methods offer cleaner and higher yield products, indicating the evolving nature of synthetic techniques for these compounds (Barker et al., 2003).

properties

IUPAC Name

5-methyl-2-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9-4-5-11(10(8-9)12(14)15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFSNMBESKENTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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